Cas no 113656-52-3 (2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile)
![2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile structure](https://ja.kuujia.com/scimg/cas/113656-52-3x500.png)
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile
- (E)-5-((2-hydroxybenzylidene)amino)-[2,2:3,2-terfuran]-4-carbonitrile
- [2,2':3',2''-Terfuran]-4'-carbonitrile, 5'-[[(2-hydroxyphenyl)methylene]amino]-, (E)- (9CI)
- 113656-52-3
- F0777-0581
- 4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile
- (E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile
- AKOS001591425
- AB00685169-01
- HMS1421B14
-
- インチ: 1S/C20H12N2O4/c21-11-14-18(16-7-3-9-24-16)19(17-8-4-10-25-17)26-20(14)22-12-13-5-1-2-6-15(13)23/h1-10,12,23H/b22-12+
- InChIKey: GQKQXDFOTNNCDV-WSDLNYQXSA-N
- ほほえんだ: O1C=CC=C1C1=C(C2=CC=CO2)C(C#N)=C(/N=C/C2=CC=CC=C2O)O1
計算された属性
- せいみつぶんしりょう: 344.07970687g/mol
- どういたいしつりょう: 344.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 559
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 95.8Ų
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0777-0581-4mg |
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile |
113656-52-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0777-0581-15mg |
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile |
113656-52-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0777-0581-10mg |
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile |
113656-52-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0777-0581-5μmol |
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile |
113656-52-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0777-0581-3mg |
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile |
113656-52-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0777-0581-5mg |
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile |
113656-52-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0777-0581-2μmol |
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile |
113656-52-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0777-0581-2mg |
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile |
113656-52-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0777-0581-1mg |
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile |
113656-52-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0777-0581-10μmol |
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile |
113656-52-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile 関連文献
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrileに関する追加情報
Exploring the Unique Properties and Applications of 2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile (CAS No. 113656-52-3)
In the realm of organic chemistry, 2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile (CAS No. 113656-52-3) stands out as a fascinating compound with a complex molecular structure. This compound, often referred to in research circles for its unique bifuran backbone and hydroxyphenyl substituents, has garnered attention for its potential applications in material science and pharmaceutical research. Its intricate design combines furan rings with a carbonitrile group, making it a subject of interest for chemists exploring novel synthetic pathways.
The molecular architecture of 2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile features a conjugated system that may contribute to its optical and electronic properties. Researchers are particularly intrigued by its potential as a building block for organic semiconductors or fluorescent probes, given the presence of electron-rich furan moieties and the electron-withdrawing carbonitrile group. This balance of electron-donating and accepting groups makes the compound a candidate for studying charge transfer phenomena in organic materials.
Recent studies have explored the synthetic versatility of this compound, with particular focus on its Schiff base formation through the condensation of the amino group with the hydroxyphenyl aldehyde. This characteristic has led to investigations into its potential as a metal ion chelator, which could have implications in catalysis or sensing applications. The compound's ability to form stable complexes with certain metal ions while maintaining its structural integrity is an area of active research in coordination chemistry.
From a pharmaceutical perspective, the presence of both furan and hydroxyphenyl groups in 2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile suggests possible biological activity. While not currently approved for medical use, researchers are examining its potential as a scaffold for drug development, particularly in areas requiring molecules with specific hydrogen bonding capabilities and aromatic stacking potential. The compound's structural features make it interesting for molecular recognition studies and enzyme inhibition research.
The synthesis of 2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile typically involves multi-step organic reactions, with careful control of conditions to ensure the proper formation of the E-configuration at the imine bond. Recent advances in green chemistry have prompted researchers to explore more sustainable routes to this compound, including catalyst-free condensation reactions and solvent-free conditions. These developments align with current trends in environmentally friendly synthesis and atom economy principles.
In material science applications, the π-conjugated system of this compound has shown promise in the development of organic electronic devices. Its ability to form thin films with interesting optical properties makes it a candidate for optoelectronic materials, particularly in the field of organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's absorption and emission characteristics are currently being characterized to assess its potential in these cutting-edge technologies.
Quality control and characterization of 2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to verify the compound's purity and structure. These analytical methods are crucial for researchers who require high-purity samples for their investigations into the compound's properties and potential applications.
As research into heterocyclic compounds continues to expand, 2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile represents an interesting case study in molecular design. Its combination of multiple aromatic systems and functional groups offers numerous possibilities for structural modification, making it a valuable template for structure-activity relationship studies. Future research directions may explore the compound's behavior under various conditions, its interactions with biological targets, and its performance in advanced material applications.
The commercial availability of 2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile (CAS No. 113656-52-3) remains limited to specialized chemical suppliers, reflecting its status as a research chemical rather than an industrial commodity. However, as interest grows in its potential applications, we may see increased production and availability of this intriguing compound. Researchers interested in working with this material should consult with reputable suppliers who can provide detailed certificates of analysis and proper handling information.
In conclusion, 2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile represents a fascinating example of modern organic chemistry's ability to create complex, functional molecules. Its unique combination of structural features opens doors to numerous research avenues, from advanced materials to potential pharmaceutical applications. As synthetic methods improve and our understanding of its properties deepens, this compound may well find its place in the next generation of chemical innovations.
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